Cas no 23985-06-0 (Propanedioicacid, 2-[2-(1,3-dioxolan-2-yl)ethyl]-, 1,3-diethyl ester)

Propanedioicacid, 2-[2-(1,3-dioxolan-2-yl)ethyl]-, 1,3-diethyl ester structure
23985-06-0 structure
Product name:Propanedioicacid, 2-[2-(1,3-dioxolan-2-yl)ethyl]-, 1,3-diethyl ester
CAS No:23985-06-0
MF:C12H20O6
MW:260.283604621887
CID:291062
PubChem ID:227809

Propanedioicacid, 2-[2-(1,3-dioxolan-2-yl)ethyl]-, 1,3-diethyl ester Chemical and Physical Properties

Names and Identifiers

    • Propanedioicacid, 2-[2-(1,3-dioxolan-2-yl)ethyl]-, 1,3-diethyl ester
    • diethyl 2-[2-(1,3-dioxolan-2-yl)ethyl]propanedioate
    • 4,4-bis(ethoxycarbonyl)butanal ethylene acetal
    • diethyl (2-formylethyl)malonate ethylene acetal
    • diethyl 2-(1,3-dioxolan-2-yl)ethylmalonate
    • diethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)malonate
    • diethyl[2-(1,3-dioxolan-2-yl)ethyl]propanedioate
    • Ethyl 2-(ethoxycarbonyl)-5,5-(ethylenedioxy)pentanoate
    • Ethyl 2-ethoxycarbonyl-4-(1',3'-dioxolan-2'-yl)butanoate
    • diethyl [2-(1,3-dioxolan-2-yl)ethyl]malonate
    • DTXSID50281049
    • AKOS004907159
    • 23985-06-0
    • diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate
    • NSC19889
    • NSC-19889
    • Inchi: InChI=1S/C12H20O6/c1-3-15-11(13)9(12(14)16-4-2)5-6-10-17-7-8-18-10/h9-10H,3-8H2,1-2H3
    • InChI Key: DFBVCSDWHKANKQ-UHFFFAOYSA-N
    • SMILES: CCOC(C(C(OCC)=O)CCC1OCCO1)=O

Computed Properties

  • Exact Mass: 260.12600
  • Monoisotopic Mass: 260.12598835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 9
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 71.1Ų

Experimental Properties

  • PSA: 71.06000
  • LogP: 0.88190

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